![molecular formula C17H14F6N2O B12563968 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea CAS No. 192049-23-3](/img/structure/B12563968.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is a compound known for its unique chemical structure and properties It features two aromatic rings substituted with trifluoromethyl and dimethyl groups, connected by a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dimethylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for bromination reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the electron-withdrawing capacity of the aromatic rings, influencing the reactivity and stability of the compound. The urea linkage allows for hydrogen bonding, which can stabilize transition states and intermediates in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is similar in structure but contains a thiourea linkage instead of a urea linkage.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(3,4-dichlorophenyl)urea: This compound features a dichlorophenyl group instead of a dimethylphenyl group, which alters its chemical properties and reactivity.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the development of new catalysts and materials with tailored properties .
Propiedades
Número CAS |
192049-23-3 |
|---|---|
Fórmula molecular |
C17H14F6N2O |
Peso molecular |
376.30 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14F6N2O/c1-9-4-3-5-10(2)14(9)25-15(26)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h3-8H,1-2H3,(H2,24,25,26) |
Clave InChI |
LRQLVLDETNDJEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


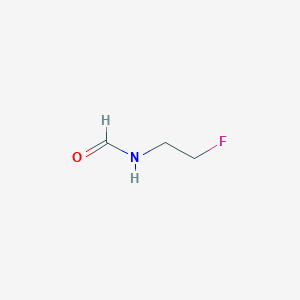
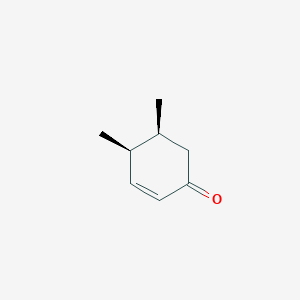
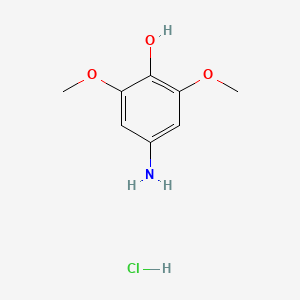
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
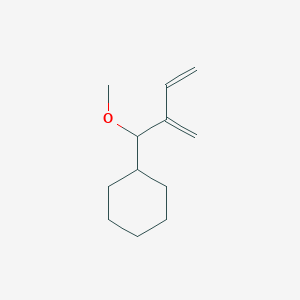

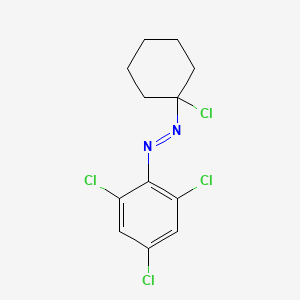
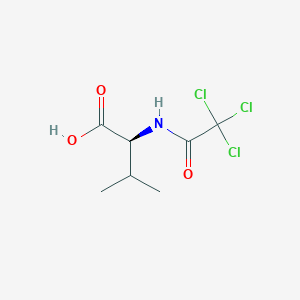
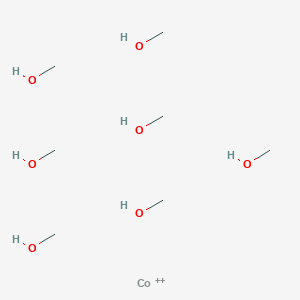

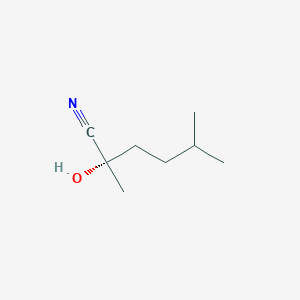
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
